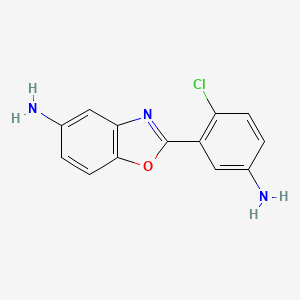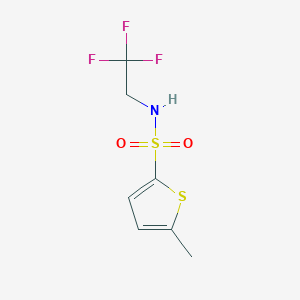
5-Methyl-N-(2,2,2-trifluoroethyl)thiophene-2-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methyl-N-(2,2,2-trifluoroethyl)thiophene-2-sulfonamide, also known as MTFMTS, is a chemical compound that has gained significant attention in the scientific community due to its diverse applications. It is a sulfonamide derivative that has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential future directions.
作用機序
5-Methyl-N-(2,2,2-trifluoroethyl)thiophene-2-sulfonamide has been studied for its mechanism of action as a carbonic anhydrase inhibitor. It has been shown to be a potent inhibitor of carbonic anhydrase II, an enzyme that plays a crucial role in the regulation of acid-base balance in the body. This compound binds to the active site of carbonic anhydrase II and inhibits its activity, leading to a decrease in the production of bicarbonate ions.
Biochemical and Physiological Effects:
This compound has been studied for its biochemical and physiological effects on the body. It has been shown to inhibit the activity of carbonic anhydrase II, leading to a decrease in the production of bicarbonate ions. This can have various physiological effects, including a decrease in blood pH and an increase in the concentration of carbon dioxide in the blood. This compound has also been shown to have potential anti-tumor activity, although more research is needed to fully understand its mechanism of action.
実験室実験の利点と制限
5-Methyl-N-(2,2,2-trifluoroethyl)thiophene-2-sulfonamide has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized using various methods. This compound is also readily available and relatively inexpensive. However, this compound has some limitations in lab experiments. It has low solubility in water, which can make it difficult to use in aqueous solutions. Additionally, this compound has limited stability in acidic conditions, which can limit its use in certain experiments.
将来の方向性
5-Methyl-N-(2,2,2-trifluoroethyl)thiophene-2-sulfonamide has several potential future directions for research. It has been studied for its potential use as a carbonic anhydrase inhibitor in the treatment of various diseases, including glaucoma and epilepsy. This compound has also been studied for its potential use as an anti-tumor agent, although more research is needed to fully understand its mechanism of action. Additionally, this compound has potential applications in the synthesis of various organic compounds and as a ligand in coordination chemistry. Further research is needed to fully understand the potential applications of this compound in these areas.
合成法
5-Methyl-N-(2,2,2-trifluoroethyl)thiophene-2-sulfonamide can be synthesized using different methods, including the reaction of 5-methylthiophene-2-sulfonyl chloride with 2,2,2-trifluoroethylamine. Another method involves the reaction of 2-amino-2,2,2-trifluoroethanol with 5-methylthiophene-2-sulfonyl chloride. This compound can also be synthesized through a one-pot reaction of 5-methylthiophene-2-sulfonyl chloride with 2,2,2-trifluoroethylamine and sodium hydride.
科学的研究の応用
5-Methyl-N-(2,2,2-trifluoroethyl)thiophene-2-sulfonamide has been studied for its potential applications in various scientific fields. It has been used as a ligand in coordination chemistry and in the synthesis of metal complexes. This compound has also been studied for its potential use as an inhibitor of carbonic anhydrase, an enzyme involved in various physiological processes. Additionally, this compound has been used as a reagent in the synthesis of various organic compounds.
特性
IUPAC Name |
5-methyl-N-(2,2,2-trifluoroethyl)thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F3NO2S2/c1-5-2-3-6(14-5)15(12,13)11-4-7(8,9)10/h2-3,11H,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPLYOSCYQWDVJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)S(=O)(=O)NCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F3NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-(2-Fluoro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2916581.png)
![(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(4-(isopropylsulfonyl)phenyl)methanone](/img/structure/B2916582.png)
![2-[(1-Ethyl-3-methyl-1H-pyrazol-4-yl)methoxy]aniline dihydrochloride](/img/structure/B2916583.png)
![N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2916584.png)
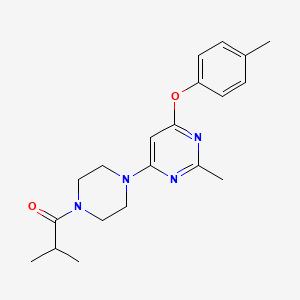
![5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride](/img/no-structure.png)
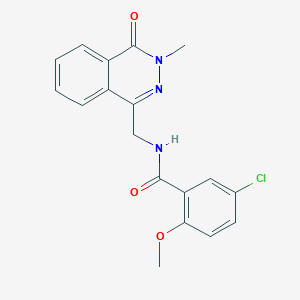
![N-(2,3-dimethylphenyl)-2-[[2-(4-fluorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]acetamide](/img/structure/B2916590.png)
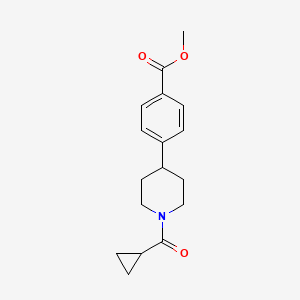
![(E)-3-(4-chlorobenzyl)-6-(2-(furan-2-yl)vinyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2916599.png)
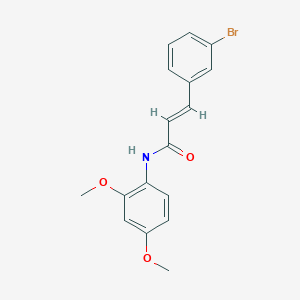
![Methyl (E)-4-[4-[(4-fluorophenyl)methyl]-4-hydroxypiperidin-1-yl]-4-oxobut-2-enoate](/img/structure/B2916602.png)

